1-((2,4-Difluorophenoxy)methyl)-3,5-dimethyl-1h-pyrazol-4-amine
Overview
Description
The compound “1-((2,4-Difluorophenoxy)methyl)-3,5-dimethyl-1h-pyrazol-4-amine” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The molecule also contains a difluorophenoxy group, which is a phenyl ring with two fluorine atoms and an oxygen atom attached .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 1H-1,2,4-triazole was reacted with 2,4-difluoro-α-chloroacetophenone in the presence of K2CO3 in refluxing toluene to provide a compound . This compound was then treated with trimethylsulfoxonium iodide in aq. NaOH and toluene to provide an oxirane .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the structures of similar compounds . It likely contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The pyrazole ring is likely substituted at the 1-position with a (2,4-difluorophenoxy)methyl group and at the 3,5-positions with methyl groups .Scientific Research Applications
Chemical Synthesis and Modification
1-((2,4-Difluorophenoxy)methyl)-3,5-dimethyl-1h-pyrazol-4-amine belongs to a class of compounds that have been explored for their potential in chemical synthesis and modification. Research has focused on the synthesis of various pyrazole derivatives, exploring their chemical properties and potential applications in different fields:
Synthesis of Pyrazole Derivatives : Studies have shown the synthesis of various 1H-pyrazole derivatives, highlighting their utility in creating new chemical entities with diverse applications (Bruno et al., 1994), (Lammers et al., 1995).
Functionalization Techniques : Research has demonstrated methods for functionalizing pyrazole compounds, which could be applicable to this compound, enabling the creation of compounds with unique properties and applications (Hayvalı et al., 2010).
Industrial and Material Science Applications
These compounds have also been investigated for their potential in industrial applications, particularly in materials science:
Corrosion Inhibition : Some pyrazole derivatives have been studied for their inhibitory effects on corrosion, suggesting potential applications in materials protection (Chetouani et al., 2005).
Synthesis of Novel Materials : The ability of these compounds to form complex structures has implications for the synthesis of novel materials with specific properties, useful in various industrial applications (Rahmani et al., 2018).
Biological and Medicinal Research
While your request excludes drug use and dosage, it's noteworthy that research in this domain often intersects with medicinal applications. However, respecting your requirements, we focus on the broader chemical and structural studies relevant to biological research:
Structural Studies : Investigations into the crystal structures and molecular conformations of pyrazole derivatives contribute to a deeper understanding of their interaction with biological systems (Titi et al., 2020).
Chemical Reactivity Studies : Understanding the reactivity of these compounds, such as their behavior in various chemical reactions, is crucial for their potential application in biological contexts (Dalinger et al., 2013).
Properties
IUPAC Name |
1-[(2,4-difluorophenoxy)methyl]-3,5-dimethylpyrazol-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N3O/c1-7-12(15)8(2)17(16-7)6-18-11-4-3-9(13)5-10(11)14/h3-5H,6,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HACMXUZTKLJVRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1COC2=C(C=C(C=C2)F)F)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101176380 | |
Record name | 1-[(2,4-Difluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101176380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956394-36-8 | |
Record name | 1-[(2,4-Difluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=956394-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(2,4-Difluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101176380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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